Cas no 2229532-33-4 (tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate)

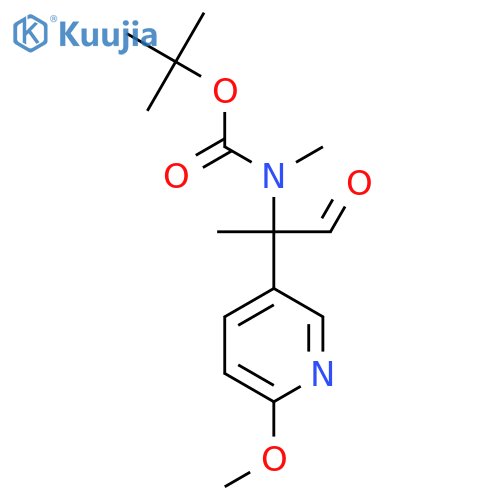

2229532-33-4 structure

商品名:tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate

tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate

- tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate

- 2229532-33-4

- EN300-1888176

-

- インチ: 1S/C15H22N2O4/c1-14(2,3)21-13(19)17(5)15(4,10-18)11-7-8-12(20-6)16-9-11/h7-10H,1-6H3

- InChIKey: XGTYUCJOZZSKHG-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=NC(=CC=1)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 294.15795719g/mol

- どういたいしつりょう: 294.15795719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 68.7Ų

tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888176-0.05g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 0.05g |

$1261.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-0.25g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 0.25g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-5.0g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1888176-10.0g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1888176-10g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 10g |

$6450.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-1g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 1g |

$1500.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-5g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 5g |

$4349.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-2.5g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 2.5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-0.5g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 0.5g |

$1440.0 | 2023-09-18 | ||

| Enamine | EN300-1888176-0.1g |

tert-butyl N-[2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl]-N-methylcarbamate |

2229532-33-4 | 0.1g |

$1320.0 | 2023-09-18 |

tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2229532-33-4 (tert-butyl N-2-(6-methoxypyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate) 関連製品

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 4964-69-6(5-Chloroquinaldine)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量